![molecular formula C8H13Cl2N7 B2930820 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride CAS No. 2413903-76-9](/img/structure/B2930820.png)

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

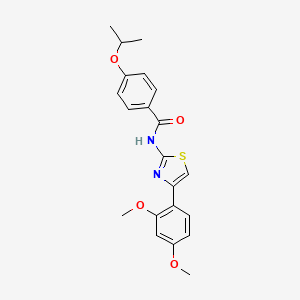

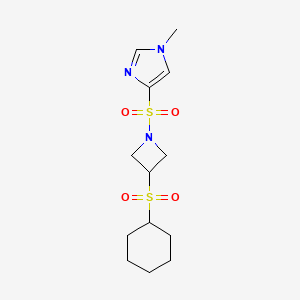

Molecular Structure Analysis

The molecular structure of PTP includes a piperazine ring and a tetrazolo[1,5-a]pyrazine ring. The presence of these rings contributes to its unique properties and potential applications.Physical And Chemical Properties Analysis

Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A significant application of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine derivatives has been observed in the synthesis and biological evaluation of compounds for their affinity towards 5-HT3 receptors. A series of piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives were prepared to determine their high affinity on the 5-HT3 receptors and selectivity against other 5-HT receptor subtypes. Various substitutions on the piperazine and thiophene ring of the pyrrolothienopyrazine moieties were explored, with some compounds showing nanomolar range affinity for 5-HT3 receptors and significant selectivity. Notably, some compounds exhibited partial agonist characteristics and, interestingly, one compound demonstrated potent anxiolytic-like activity in vivo at very low doses, highlighting their potential application in anxiety treatment and receptor-specific research (Rault et al., 1996).

Genotoxicity and Metabolic Activation

Another research direction involves the investigation of genotoxicity and the role of metabolic activation in compounds related to 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine. A specific study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a potent 5-HT2C agonist, revealed a dose-dependent increase in reverse mutations in certain strains, indicating genotoxicity that was metabolism-dependent. This work provides insights into the metabolic pathways leading to reactive intermediates and the mechanisms underlying mutagenicity, essential for drug safety evaluation and understanding the metabolic fate of similar compounds (Kalgutkar et al., 2007).

Antimicrobial Activity

Additionally, the synthesis and evaluation of piperazine and triazolo-pyrazine derivatives have demonstrated antimicrobial potential. This research involved creating new derivatives and assessing their activity against various bacterial and fungal strains, with certain compounds showing superior antimicrobial properties. Such findings highlight the relevance of these compounds in developing new antimicrobial agents, contributing to the battle against resistant microbial strains (Patil et al., 2021).

Biofilm and MurB Inhibitors

Exploration into novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers has uncovered potent bacterial biofilm and MurB inhibitors. These compounds showed excellent biofilm inhibition activities and MurB inhibitory activity, suggesting their potential application in treating bacterial infections and inhibiting biofilm formation, a critical factor in antibiotic resistance (Mekky & Sanad, 2020).

Propriétés

IUPAC Name |

5-piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7.2ClH/c1-3-14(4-2-9-1)8-6-10-5-7-11-12-13-15(7)8;;/h5-6,9H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBGUXTZCKGUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC3=NN=NN23.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)

![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)

![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2930752.png)

![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)